Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-tri methyl-1H-purin-8-yl ester Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-tri methyl-1H-purin-8-yl ester
Brand Name: Vulcanchem
CAS No.: 180301-42-2
VCID: VC0071480
InChI: InChI=1S/C13H19N5O2S2/c1-6-18(7-2)13(21)22-11-14-9-8(15(11)3)10(19)17(5)12(20)16(9)4/h6-7H2,1-5H3
SMILES: CCN(CC)C(=S)SC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C
Molecular Formula: C13H19N5O2S2
Molecular Weight: 341.5 g/mol

Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-tri methyl-1H-purin-8-yl ester

CAS No.: 180301-42-2

Main Products

VCID: VC0071480

Molecular Formula: C13H19N5O2S2

Molecular Weight: 341.5 g/mol

Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-tri methyl-1H-purin-8-yl ester - 180301-42-2

CAS No. 180301-42-2
Product Name Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-tri methyl-1H-purin-8-yl ester
Molecular Formula C13H19N5O2S2
Molecular Weight 341.5 g/mol
IUPAC Name (1,3,7-trimethyl-2,6-dioxopurin-8-yl) N,N-diethylcarbamodithioate
Standard InChI InChI=1S/C13H19N5O2S2/c1-6-18(7-2)13(21)22-11-14-9-8(15(11)3)10(19)17(5)12(20)16(9)4/h6-7H2,1-5H3
Standard InChIKey WHYUBHKOVOCYJI-UHFFFAOYSA-N
SMILES CCN(CC)C(=S)SC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C
Canonical SMILES CCN(CC)C(=S)SC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C
Synonyms Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-tri methyl-1H-purin-8-yl ester
PubChem Compound 3075412
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator